molecular formula C17H20N4O5S B2688772 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921866-11-7

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

カタログ番号: B2688772
CAS番号: 921866-11-7
分子量: 392.43
InChIキー: NQKRXNWDCHTLTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with various amino and thio compounds. The general synthetic route involves:

  • Formation of the benzo[d][1,3]dioxole moiety : This is typically achieved through cyclization reactions involving catechol derivatives.
  • Thio-acetamide formation : The introduction of the thioacetamide group is done via nucleophilic substitution reactions.
  • Final modifications : Ethylamino and hydroxymethyl groups are introduced to complete the structure.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity , particularly against various cancer cell lines. For instance, a study demonstrated significant cytotoxic effects on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines with IC50 values indicating potent activity compared to standard treatments like doxorubicin.

Cell LineIC50 (µM)Standard Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

These results suggest that the compound exhibits greater efficacy than established chemotherapeutics in certain contexts .

The mechanisms underlying the anticancer effects of this compound include:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation.
  • Apoptosis Induction : Through annexin V-FITC assays, it was observed that treated cells underwent apoptosis, as evidenced by increased Bax and decreased Bcl-2 protein levels, indicating a shift towards pro-apoptotic signaling.
  • Cell Cycle Arrest : Analysis revealed that the compound induces cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

Several case studies have documented the effectiveness of similar compounds derived from benzo[d][1,3]dioxole frameworks:

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and demonstrated their significant anticancer activity through similar mechanisms as described above .
  • Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to target proteins involved in cancer pathways, further supporting their potential as therapeutic agents .

特性

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-2-18-15(23)7-21-12(8-22)6-19-17(21)27-9-16(24)20-11-3-4-13-14(5-11)26-10-25-13/h3-6,22H,2,7-10H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKRXNWDCHTLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。